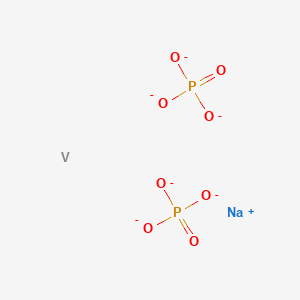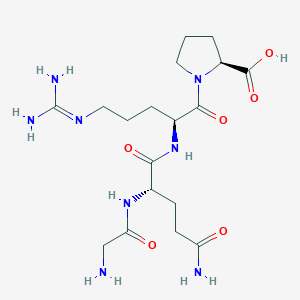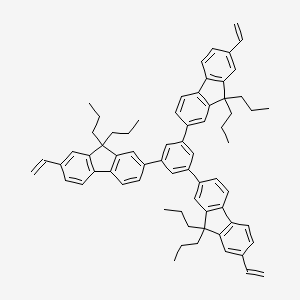
2,2',2''-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) is a complex organic compound known for its unique structural properties It consists of a benzene core substituted with three fluorene units, each of which is further substituted with ethenyl and dipropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through a series of aromatic substitution reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core via Friedel-Crafts alkylation.
Introduction of Ethenyl and Dipropyl Groups: The ethenyl and dipropyl groups are introduced through subsequent alkylation and vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces ethyl-substituted derivatives.
Substitution: Produces halogenated or nitrated derivatives.
科学的研究の応用
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced polymers and coatings.
作用機序
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
Fluorescent Properties: The fluorene units contribute to its fluorescence, which can be harnessed for imaging applications.
Chemical Reactivity: The presence of ethenyl and dipropyl groups influences its reactivity in various chemical reactions.
類似化合物との比較
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-ethenyl-9,9-dipropyl-9H-fluorene) can be compared with similar compounds such as:
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar benzene core but different substituents, leading to different chemical properties and applications.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromophenyl groups instead of fluorene units, resulting in different reactivity and uses.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Another compound with a benzene core but different heterocyclic substituents, used in different research areas.
特性
CAS番号 |
500224-49-7 |
|---|---|
分子式 |
C69H72 |
分子量 |
901.3 g/mol |
IUPAC名 |
2-[3,5-bis(7-ethenyl-9,9-dipropylfluoren-2-yl)phenyl]-7-ethenyl-9,9-dipropylfluorene |
InChI |
InChI=1S/C69H72/c1-10-31-67(32-11-2)61-37-46(16-7)19-25-55(61)58-28-22-49(43-64(58)67)52-40-53(50-23-29-59-56-26-20-47(17-8)38-62(56)68(33-12-3,34-13-4)65(59)44-50)42-54(41-52)51-24-30-60-57-27-21-48(18-9)39-63(57)69(35-14-5,36-15-6)66(60)45-51/h16-30,37-45H,7-15,31-36H2,1-6H3 |
InChIキー |
BWESUGXKJCQGAX-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=C(C6(CCC)CCC)C=C(C=C7)C=C)C8=CC9=C(C=C8)C1=C(C9(CCC)CCC)C=C(C=C1)C=C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


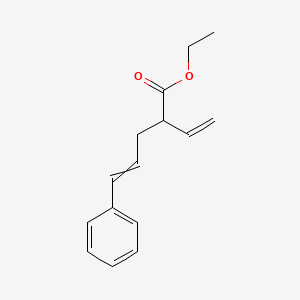
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
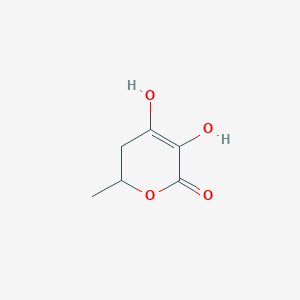
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
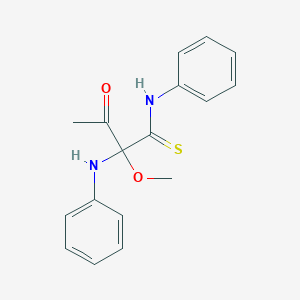

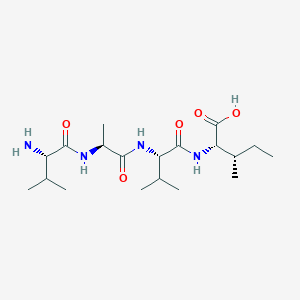
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
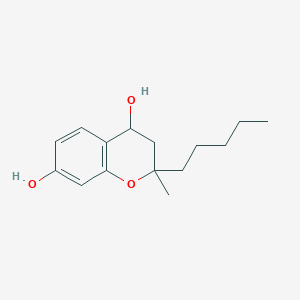
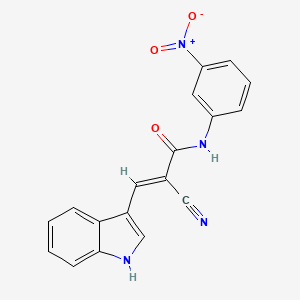

![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
